(1-Phenyl-1H-pyrazol-4-yl)methanol, with the chemical formula CHNO and a molecular weight of 174.2 g/mol, is an organic compound classified under pyrazole derivatives. It is recognized for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound is also known by its CAS number 70817-26-4 and has been the subject of various synthesis methods and biological studies.
The synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol can be achieved through various routes. A notable method involves the reduction of ethyl 1-phenyl-1H-pyrazole-4-carboxylate using lithium aluminium hydride in diethyl ether, which yields the target compound with a high purity of 94% . Another common approach is the reaction of 1-phenyl-1H-pyrazole with formaldehyde under basic conditions, which also leads to the formation of (1-phenyl-1H-pyrazol-4-yl)methanol.
The reaction conditions typically require careful control over temperature and reactant concentrations to optimize yield and purity. The use of lithium aluminium hydride, a strong reducing agent, necessitates anhydrous conditions to prevent premature reactions with moisture .
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, NMR data typically shows distinct chemical shifts corresponding to the hydrogen atoms in the pyrazole ring and the hydroxymethyl group.
(1-Phenyl-1H-pyrazol-4-yl)methanol participates in various chemical reactions, including oxidation and substitution reactions. One significant reaction involves its oxidation to form corresponding aldehydes or carboxylic acids when treated with oxidizing agents like 2-iodoxybenzoic acid in dimethyl sulfoxide .
The reactivity of (1-phenyl-1H-pyrazol-4-yl)methanol can be attributed to the presence of both the hydroxymethyl group and the nitrogen atoms within the pyrazole ring, allowing for diverse functionalization possibilities.
The mechanism of action for (1-phenyl-1H-pyrazol-4-yl)methanol primarily relates to its biological activity, which has been explored in various pharmacological studies. The compound can interact with specific receptors in biological systems, potentially influencing neurotransmitter pathways.
Studies have indicated that derivatives of pyrazole compounds exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. The precise mechanism often involves modulation of serotonin receptors or other neurotransmitter systems .
(1-Phenyl-1H-pyrazol-4-yl)methanol is typically a solid at room temperature with properties that can vary based on purity and crystallization methods. Its melting point is generally reported around 100 °C.
The compound is soluble in organic solvents such as ethanol and dichloromethane but exhibits limited solubility in water due to its hydrophobic phenyl group. Its stability under ambient conditions allows for straightforward handling in laboratory settings.
(1-Phenyl-1H-pyrazol-4-yl)methanol has garnered attention in medicinal chemistry for its potential applications in drug development. Research indicates that it may serve as a scaffold for synthesizing new therapeutic agents targeting various diseases, including cancer and neurological disorders . Additionally, its derivatives have been studied for antimicrobial properties, showcasing its versatility in pharmaceutical applications .
The core synthetic route to (1-phenyl-1H-pyrazol-4-yl)methanol relies on strategically constructing and functionalizing the pyrazole ring. A pivotal starting point is 1-phenyl-1H-pyrazol-3-ol. This undergoes O-alkylation (using reagents like alkyl halides) to yield protected derivatives (e.g., 3-methoxy-, 3-propoxy-, 3-(2-methoxyethoxy)-, or 3-benzyloxy-1-phenyl-1H-pyrazole). The critical formylation step introduces the aldehyde group at the C4 position, essential for the subsequent alcohol functionality. This is efficiently achieved via the Duff reaction (hexamethylenetetramine-mediated formylation) or the Vilsmeier-Haack reaction (using POCl₃ and DMF). These electrophilic formylation methods target the electron-rich C4 position of the pyrazole ring, providing 4-formyl-1-phenyl-1H-pyrazole-3-yl ethers in good yields. Reduction of this aldehyde, typically using mild reducing agents like sodium borohydride (NaBH₄) in methanol, cleanly furnishes the target (1-phenyl-1H-pyrazol-4-yl)methanol [2] [7].
Table 1: Key Steps in Classical Synthesis of (1-Phenyl-1H-pyrazol-4-yl)methanol
Step | Reagents/Conditions | Input | Output | Purpose |
---|---|---|---|---|
O-Alkylation | Alkyl halide (R-X), Base, Solvent | 1-Phenyl-1H-pyrazol-3-ol (1) | 3-Alkoxy-1-phenyl-1H-pyrazole (2a-d) | Protect phenol, influence electronics |
C4 Formylation | (Duff) HMTA, AcOH, Δ or (Vilsmeier) POCl₃, DMF | 3-Alkoxy-1-phenyl-1H-pyrazole | 4-Formyl-3-alkoxy-1-phenyl-1H-pyrazole (3a-d) | Introduce aldehyde at C4 |
Aldehyde Reduction | NaBH₄, MeOH, 0°C - RT | 4-Formyl-3-alkoxy-1-phenyl-1H-pyrazole | (1-Phenyl-1H-pyrazol-4-yl)methanol (4) | Generate primary alcohol |
The alcohol moiety in (1-phenyl-1H-pyrazol-4-yl)methanol serves as a versatile handle for constructing complex molecular architectures. Its primary hydroxyl group can be readily activated (e.g., via mesylation or tosylation) to form good leaving groups, enabling nucleophilic displacement reactions. This allows the introduction of diverse functionalities like azides (using NaN₃), halides, or thiols. Crucially, the generated azide can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction, to form 1,2,3-triazole linkages. This links the pyrazole methanol unit to other pharmacophores or fluorophores, such as coumarins, chalcones, isatins, or sugars, generating complex heterocyclic hybrids like triazole-tethered isatin–coumarin hybrids or N1-(β-D-ribofuranosyl)-C4-(coumarin-7-oxymethyl)-1,2,3-triazoles. These hybrids are designed to leverage synergistic biological effects. Furthermore, the alcohol can be directly coupled using standard esterification or etherification protocols to append additional structural motifs [1] [2] [4].
Achieving high regioselectivity at the C4 position is paramount due to its high reactivity and the steric/electronic influence of the N1-phenyl and C3-alkoxy substituents. The C3 alkoxy group plays a dual role: protection and electronic modulation. It prevents unwanted reactions at the phenolic oxygen and significantly enhances the nucleophilicity of C4, directing electrophiles (like formyl cations in Vilsmeier/Duff) specifically to this position. Careful control of reaction conditions (temperature, solvent, stoichiometry) during formylation is essential to minimize side products like dialdehydes. Advanced NMR techniques (¹H-¹³C HMBC, ¹H-¹³C HSQC, ¹H-¹⁵N HMBC) are indispensable for confirming the regiochemistry of the formylation and subsequent modifications, especially in complex hybrids. Protecting group strategies for the C4-hydroxymethyl group (e.g., silylation, acetylation) are crucial during further manipulations of the pyrazole ring or N1-phenyl group to ensure reactions occur only at the desired sites [2] [7].
Significant efforts focus on making the synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol and its derivatives more sustainable:
Table 3: Green Chemistry Metrics in Synthesis Strategies
Green Principle | Implementation Example | Impact |
---|---|---|
Benign Solvents | Use of Ethanol (EtOH) for alkylation, condensation, reduction | Reduces toxicity, improves biodegradability |
Reduced Energy Consumption | Microwave-assisted O-alkylation & Claisen-Schmidt condensation | Shorter reaction times (min vs hours), Higher yields |
Catalyst Optimization | Precise catalytic CuSO₄/Sodium Ascorbate in CuAAC; Catalytic base in condensation | Minimizes metal waste, improves efficiency |
Waste Minimization | In-situ crystallization purification post-condensation (avoiding column chromatography) | Reduces solvent waste, simplifies workup |
Atom Economy | NaBH₄ reduction of aldehyde to alcohol (high atom economy) | Efficient conversion, minimal byproducts |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7